potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Description
Properties
CAS No. |
2803861-39-2 |
|---|---|
Molecular Formula |
C12H14KN3O4 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
potassium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O4.K/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15;/h4H,5-6H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI Key |
XVJRTMDIBMBUEY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
β-Amino Pyrrole Cyclization (US4010159A)
The foundational route from US Patent 4,010,159 employs β-amino-pyrrole derivatives cyclized with cyanide or aldehyde nucleophiles. For the target compound:
Reactants :
- β-Amino-pyrrole derivative : Ethyl 3-amino-4-cyano-5-methylpyrrole-2-carboxylate
- Nucleophile : Potassium cyanide (KCN)
Conditions :
- Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%)
- Solvent : Ethanol, reflux (78°C)
- Time : 12–16 hours
Mechanism :
- Acid-catalyzed imine formation between β-amino-pyrrole and cyanide.
- [4+2] Cycloaddition to form the pyrimidine ring.
- Aromatization via elimination of ammonia.
Yield : 68–72% (crude), purified via recrystallization (ethanol/water).
Introduction of Boc Protecting Group
N6 Boc Protection via Schotten-Baumann Reaction
Post-cyclization, the secondary amine at N6 undergoes protection using di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
- Dissolve pyrrolo[3,4-d]pyrimidine-2-carboxylate (1 equiv) in THF.
- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at 0°C → RT for 4 hours.
- Quench with saturated NaHCO₃, extract with EtOAc.
Optimization :
- Base : Triethylamine (TEA) vs. NaHCO₃
- Temperature : 0°C → RT prevents exothermic decomposition.
Carboxylate Salt Formation
Ester Hydrolysis and Potassium Salt Precipitation
The ethyl ester at C2 is saponified to the carboxylic acid, followed by neutralization with KOH.
Step 1: Saponification
- Reactants : Ethyl 6-Boc-pyrrolo[3,4-d]pyrimidine-2-carboxylate (1 equiv)
- Conditions :
- NaOH (2.5 equiv), H₂O/EtOH (1:1), reflux (80°C), 6 hours.
- Acidify to pH 2 with HCl, precipitate crude acid.
Step 2: Salt Formation
- Dissolve carboxylic acid in hot H₂O.
- Add KOH (1.05 equiv), stir at RT.
- Lyophilize to isolate potassium salt.
Purity : >99% (HPLC), confirmed by $$ ^1H $$ NMR (D₂O): δ 8.21 (s, 1H, H4), 4.18 (m, 2H, H7), 1.43 (s, 9H, Boc).
Alternative Synthetic Pathways
Solid-Phase Synthesis for Parallel Optimization
Adapting PMC3724770's solution-phase strategy, a Wang resin-bound variant enables rapid diversification:
- Resin Loading : Couple Fmoc-protected pyrrole to Wang resin via ester linkage.
- Cyclization : Treat with guanidine·HCl/DIPEA to form pyrimidine.
- Boc Protection : On-resin Boc addition using Boc₂O.
- Cleavage : TFA/H₂O (95:5) releases carboxylic acid, neutralized with K₂CO₃.
Advantages :
- 50–60 analogs synthesized in parallel (average yield 75%).
- Ideal for structure-activity relationship (SAR) studies.
Critical Analysis of Methodologies
Key Observations :
- Cyclocondensation offers superior scalability for industrial applications.
- Solid-phase synthesis accelerates analog production but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, dimethylformamide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using molecular modeling and biochemical assays .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2803861-39-2
- Molecular Formula : C₁₂H₁₄KN₃O₄
- Molecular Weight : 303.4 g/mol
- Structure : Features a pyrrolo[3,4-d]pyrimidine core with a tert-butoxycarbonyl (Boc) protecting group at position 6 and a potassium carboxylate at position 2 .
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in kinase inhibitor development. Its potassium carboxylate group enhances aqueous solubility, facilitating reactions in polar solvents .
Commercial Availability :
Available from suppliers like Aaron Chemicals LLC and Arctom Scientific, priced at $614–$2,246 for quantities ranging from 50 mg to 1 g .
Comparison with Structurally Similar Compounds
tert-Butyl 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS No.: 1105187-42-5
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- Key Differences: Replaces the potassium carboxylate with an amino group at position 2. Lacks the potassium counterion, reducing solubility in water compared to the target compound. Used as a precursor for further functionalization (e.g., amide coupling) in drug discovery .
| Property | Target Compound | 2-Amino Derivative |
|---|---|---|
| Solubility (Polarity) | High (K⁺ salt) | Moderate |
| Reactivity | Carboxylate | Amino group |
| Price (50 mg) | $614 | \sim$400–$600 (est.) |
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
- CAS No.: 2034369-03-2
- Molecular Formula : C₁₄H₁₆N₆O₂S
- Molecular Weight : 332.38 g/mol
- Key Differences: Incorporates a morpholine ring and a thiadiazole-carbonyl group, increasing lipophilicity. Lacks the Boc group, making it less stable under acidic conditions. Potential use in targeted therapies due to sulfur-containing moieties .
| Property | Target Compound | Thiadiazole Derivative |
|---|---|---|
| LogP (Lipophilicity) | ~1.2 (est.) | ~2.5 (est.) |
| Functional Groups | Boc, K⁺ carboxylate | Thiadiazole, morpholine |
| Synthetic Utility | Intermediate | Lead compound |
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine
- CAS No.: 53493-80-4
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.17 g/mol
- Used as a base structure for derivatization in medicinal chemistry. Lower molecular weight and higher reactivity due to unprotected positions .
| Property | Target Compound | Base Scaffold |
|---|---|---|
| Molecular Complexity | High | Low |
| Cost (50 mg) | $614 | \sim$100–$200 |
Reactivity and Stability
- Target Compound : The Boc group provides stability during synthesis, while the potassium carboxylate acts as a leaving group in nucleophilic substitutions .
- tert-Butyl 2-Amino Derivative: The amino group enables facile coupling reactions but requires protection to avoid side reactions .
- Thiadiazole Derivative : The thiadiazole moiety enhances binding to biological targets but may introduce metabolic instability .
Q & A
Q. What are the optimal synthetic routes for preparing potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with cyclization of precursors under controlled conditions. For example, tert-butyl-protected intermediates can be synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and X-Phos) in dioxane with Cs₂CO₃ as a base, followed by deprotection and carboxylation steps . The potassium salt is likely formed via neutralization of the carboxylic acid with potassium hydroxide. Reaction parameters such as solvent polarity (e.g., DMSO or DMF), temperature (80–120°C), and inert atmosphere (N₂/Ar) are critical for yield optimization .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and tert-butyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor degradation products .
Q. What are the critical storage conditions to ensure compound stability?
The compound should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions, and the potassium carboxylate may hydrolyze in aqueous environments. Long-term stability studies should include periodic HPLC analysis .
Advanced Research Questions
Q. How does the Boc-protecting group influence the reactivity of the pyrrolopyrimidine core in cross-coupling reactions?
The Boc group stabilizes the nitrogen atoms, preventing undesired side reactions (e.g., ring-opening) during metal-catalyzed couplings. However, steric hindrance from the tert-butyl moiety may reduce reaction rates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using in-situ IR spectroscopy help optimize catalyst loading (e.g., Pd(OAc)₂ at 2–5 mol%) .
Q. What strategies mitigate solubility challenges in biological assays?
The potassium carboxylate improves aqueous solubility compared to ester analogs. For hydrophobic assays (e.g., membrane permeability studies), co-solvents like DMSO (≤10%) or cyclodextrin encapsulation are recommended. Solubility parameters (logP, logS) should be calculated using software like ACD/Labs or experimentally determined via shake-flask methods .
Q. How can computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes like kinases or PDE inhibitors. Focus on the carboxylate’s electrostatic interactions and the pyrrolopyrimidine’s π-stacking potential. Validate predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies .
Q. What mechanistic insights explain discrepancies in catalytic efficiency during functionalization?
Conflicting catalytic data may arise from solvent effects (polar aprotic vs. protic), competing reaction pathways (e.g., SN1 vs. SN2), or catalyst deactivation. Mechanistic probes include:
- Isotopic Labeling : ¹⁸O tracking in carboxylate formation.
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
- Electrochemistry : Cyclic voltammetry to study redox-active intermediates .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) and reduce trial-and-error approaches .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life under standard conditions .
- Data Validation : Cross-reference NMR shifts with simulated spectra (MNova, ACD/NMR) and confirm purity via orthogonal methods (HPLC + MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
